Physical and chemical properties of 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
Physical and chemical properties of 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is a bifunctional organic molecule that incorporates both a 1,2,4-triazole ring and a terminal nitrile group. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antifungal and anticancer agents, owing to its ability to engage in various biological interactions. The nitrile group is a versatile functional handle in organic synthesis and can also contribute to the molecule's polarity and metabolic profile. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound, offering valuable insights for its application in research and drug development.
Molecular Architecture
The molecular structure of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile consists of a five-membered 1,2,4-triazole ring attached at the N1 position to a five-carbon aliphatic chain, which is terminated by a nitrile group.[1] The triazole ring is planar, and the pentanenitrile chain offers conformational flexibility. The presence of both the electron-rich triazole ring and the electron-withdrawing nitrile group imparts a unique electronic character to the molecule.
Physicochemical Properties
While experimentally determined data for 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is limited in publicly accessible literature, its key physicochemical properties can be predicted based on its structure and by analogy to related compounds. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₇H₁₀N₄ | Derived from structure[1] |
| Molecular Weight | 150.18 g/mol | Calculated[1] |
| LogP (Partition Coefficient) | ~1.2 (predicted) | Analogous compounds[1] |
| Solubility | Predicted to be miscible in polar aprotic solvents. | Based on functional groups[1] |
| Stability | Expected to be stable under an inert atmosphere. | Analogous to similar triazoles[1] |
The nitrile group contributes to the molecule's polarity, while the triazole ring can participate in non-covalent interactions such as hydrogen bonding and π-π stacking.[1]
Chemical Reactivity and Functionalization
The chemical behavior of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is dictated by the reactivity of its two primary functional groups: the 1,2,4-triazole ring and the terminal nitrile.
Reactions of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is an aromatic heterocycle. The nitrogen atoms in the ring are nucleophilic and can undergo further alkylation, though typically a mixture of N1 and N4 substituted products can be expected in unsubstituted triazoles.[2] The carbon atoms of the 1H-1,2,4-triazole are electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[3]
-
N-Alkylation: The triazole ring can undergo further alkylation at the N4 position.[1]
-
Metal Coordination: The lone pair electrons on the nitrogen atoms can coordinate with metal ions.[1]
-
Electrophilic Aromatic Substitution: This is generally limited due to the electron-deficient nature of the triazole ring.[1]
Transformations of the Nitrile Group
The terminal nitrile group is a versatile functional group that can be converted into various other functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic conditions with heating.[1]
-
Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine.[1]
-
Cycloadditions: The nitrile can participate in cycloaddition reactions, such as with azides to form tetrazoles.[1]
Caption: Key chemical transformations of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile.
Synthesis Methodologies
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile can be achieved through the alkylation of 1,2,4-triazole with a suitable pentanenitrile derivative bearing a leaving group at the 5-position.
General Synthetic Approach: N-Alkylation of 1,2,4-Triazole
A common and effective method for the synthesis of N1-substituted 1,2,4-triazoles is the direct alkylation of the 1,2,4-triazole ring.
Caption: General workflow for the synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile.
Experimental Protocol: Synthesis via Alkylation
Objective: To synthesize 5-(1H-1,2,4-triazol-1-yl)pentanenitrile by alkylating 1,2,4-triazole with 5-bromopentanenitrile.
Materials:
-
1,2,4-Triazole
-
5-Bromopentanenitrile
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1,2,4-triazole (1.0 equivalent) and anhydrous DMF.
-
Deprotonation: Cool the mixture to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 5-bromopentanenitrile (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica gel.
Rationale: The use of a strong base like sodium hydride deprotonates the 1,2,4-triazole, increasing its nucleophilicity for the subsequent SN2 reaction with the alkyl halide. Anhydrous conditions are crucial to prevent quenching of the base.
Spectroscopic Characterization
The structural elucidation of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a useful reference for the characterization of this molecule.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 (s, 1H, Triazole-H)
-
δ 8.62 (s, 1H, Triazole-H)
-
δ 3.02 (t, J=7.0 Hz, 2H, -CH₂-N)
-
δ 2.41 (t, J=7.2 Hz, 2H, -CH₂-CN)
-
δ 1.85 (m, 2H, -CH₂-)
-
δ 1.62 (m, 2H, -CH₂-)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 144.9, 143.2 (Triazole carbons)
-
δ 117.5 (CN)
-
δ 29.9, 28.7, 23.1, 18.4 (Alkyl carbons)
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
Key IR Spectral Features:
-
~2240 cm⁻¹: Strong absorption corresponding to the C≡N stretch of the nitrile group.[1]
-
~1520 cm⁻¹: C=N stretching vibration within the triazole ring.[1]
-
~1350 cm⁻¹: C-N stretching vibration.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-(1H-1,2,4-triazol-1-yl)pentanenitrile, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 151.10.
Applications in Drug Development
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[4] The incorporation of a flexible alkyl nitrile chain in 5-(1H-1,2,4-triazol-1-yl)pentanenitrile makes it an interesting candidate for several reasons:
-
Scaffold for Library Synthesis: The molecule can serve as a versatile building block for the synthesis of a library of compounds. The nitrile can be converted to other functional groups, and the triazole ring can be further substituted.
-
Potential Bioisostere: The triazole ring can act as a bioisostere for other functional groups, such as amides, which can improve metabolic stability and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The alkyl chain length and the nitrile group can be modified to fine-tune properties like lipophilicity and solubility, which are critical for drug efficacy.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-(1H-1,2,4-triazol-1-yl)pentanenitrile. Based on analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles | Organic Letters. [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. [Link]
-
Valeronitrile | C5H9N | CID 8061 - PubChem. [Link]
-
C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC. [Link]
-
Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. [Link]
-
New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents - IBISS RADaR. [Link]
-
1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES - Farmacia Journal. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
-
Synthesis And Characterization of Some 1,2,4-Triazole Derivatives - RSYN RESEARCH. [Link]
-
valeronitrile, 110-59-8 - The Good Scents Company. [Link]
-
5-((1H-1,2,4-triazol-1-yl)methyl)-4''-chloro-3''-hydroxybiphenyl-2-carbonitrile - PubChem. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. [Link]
-
Synthesis and biological activity of novel N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide derivatives - ResearchGate. [Link]
-
4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis - PMC. [Link]
-
1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE — Chemical Substance Information - NextSDS. [Link]
-
Triazole | C11H9N5 | CID 2764127 - PubChem. [Link]
-
Showing Compound Pentanenitrile (FDB019884) - FooDB. [Link]
